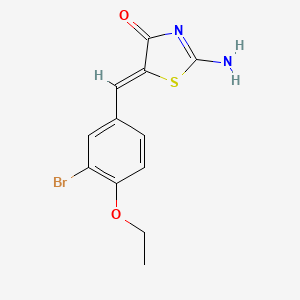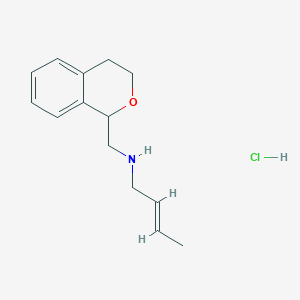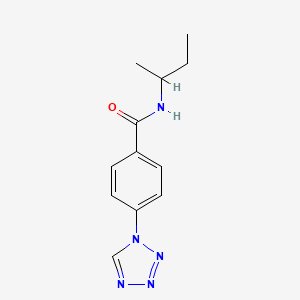
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as BTE-T, is a thiazolidinone derivative that has been studied for its potential applications in various fields, including medicinal chemistry and material science. This compound has been shown to exhibit interesting biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, and to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. In vitro studies have shown that 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various microorganisms, including bacteria and fungi. In vivo studies have shown that 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one. One direction is to further elucidate its mechanism of action, including its interactions with specific enzymes and proteins. Another direction is to optimize its synthesis method, to improve the yield and purity of the compound. A third direction is to explore its potential applications in other fields, such as material science and environmental remediation. Overall, 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesis Methods
The synthesis of 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one involves the reaction of 3-bromo-4-ethoxybenzaldehyde and 2-aminothiazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one as the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit antitumor, antibacterial, and antifungal activities. In material science, 5-(3-bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and supramolecular polymers.
properties
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-9-4-3-7(5-8(9)13)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAXJIQUOFART-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-ethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-{3-[3-(4-chlorophenyl)-1-piperidinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6077472.png)
![7-(4-methyl-1,2,5-oxadiazol-3-yl)-1,9a-dihydro-2H,6H-[1,3,5]triazino[2,1-b][1,3,4]thiadiazine-2,4(3H)-diimine](/img/structure/B6077483.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)


![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)


![N-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6077566.png)